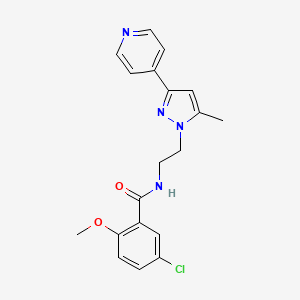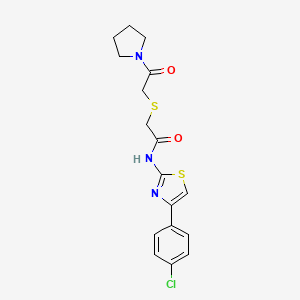
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone” is an organic compound that has been studied for its numerous physical and chemical properties, biological effects, and potential applications in various fields. It belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring class of compounds .
Molecular Structure Analysis
The molecular formula of this compound is C23H19NO4S. The molecular weight is 405.47. The structure of this compound is likely to be influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring .Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Synthesis
Researchers Coppo and Fawzi (1998) explored the synthesis of novel heterocyclic compounds, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, which represents a unique ring system. This synthesis involved rearrangements and interactions of various benzothiazinone derivatives, indicating the chemical's potential in creating new heterocyclic structures (Coppo & Fawzi, 1998).
Antimicrobial Applications
Ahmad et al. (2011) synthesized a series of benzothiazine derivatives and found that they exhibited significant antimicrobial activities. The study highlighted the relationship between the lipophilicity of these compounds and their antibacterial effectiveness, suggesting their potential use as antimicrobial agents (Ahmad et al., 2011).
Biologically Active Quinazolinones
Zia-ur-Rehman et al. (2006) synthesized quinazolinone derivatives involving the 1,2-benzothiazin-3-yl moiety. The compounds demonstrated marked biological activity against various bacterial strains, including Bacillus subtilis, indicating their potential therapeutic applications (Zia-ur-Rehman et al., 2006).
Synthesis of Anti-tuberculosis Drug Candidates
Eckhardt et al. (2020) discussed the synthesis and structural characterization of benzothiazinone derivatives, which are part of a new class of anti-tuberculosis drug candidates. This highlights the significance of such chemical structures in developing treatments for tuberculosis (Eckhardt et al., 2020).
Electrochemical Synthesis with Anti-Stress Properties
Largeron and Fleury (1998) demonstrated the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives starting from a phenyl methanone derivative. These compounds showed potential anti-stress oxidative properties, indicating their possible use in stress-related conditions (Largeron & Fleury, 1998).
Computational and Photophysical Studies
Preet and Cannoo (2015) conducted a one-pot synthesis of 1,4-benzothiazines and performed computational and photophysical studies on them. These studies are crucial for understanding the properties and potential applications of these compounds in various scientific domains (Preet & Cannoo, 2015).
Eigenschaften
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-28-19-14-12-17(13-15-19)23(25)22-16-24(18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(22,26)27/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXSCQWQHFJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)
![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)




![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)
acetate](/img/structure/B2583468.png)
